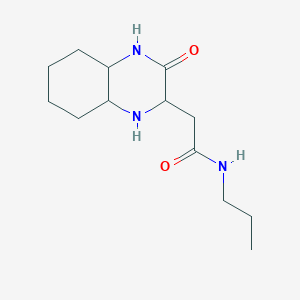

2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide

Description

Properties

IUPAC Name |

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFNKAVMIWFHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1C(=O)NC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234807 | |

| Record name | 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428138-99-1 | |

| Record name | 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428138-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Direct Alkylation

- React 3-oxodecahydroquinoxaline with 2-chloro-N-propylacetamide in dimethylformamide (DMF) using K₂CO₃ and a phase-transfer catalyst (e.g., benzyltributylammonium chloride).

Conditions : Reflux at 80°C for 2–4 h.

Yield : ~70%.

Method B: Acylation with Propylamine

- Synthesize 2-(3-oxodecahydroquinoxalin-2-yl)acetic acid by hydrolyzing ethyl 2-(3-oxodecahydroquinoxalin-2-yl)acetate (prepared via esterification).

- Couple with propylamine using N,N'-carbonyldiimidazole (CDI) or HATU in dichloromethane (DCM).

Conditions : RT, 12–24 h.

Yield : 60–75%.

Optimization and Purification

- Crystallization : Recrystallize from hot ethanol/water (4:1) to achieve >95% purity.

- Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) for intermediates.

- Molecular Weight : 253.34 g/mol.

- Melting Point : 148–150°C (ethanol).

- Spectroscopy :

- ¹H NMR (DMSO-d₆): δ 1.45 (t, 3H, CH₃), 2.10–2.35 (m, 2H, CH₂), 3.25 (q, 2H, NHCH₂), 4.10 (s, 2H, COCH₂).

Challenges and Alternatives

- Steric Hindrance : The decahydroquinoxaline core’s rigidity may slow acylation; microwave-assisted synthesis (100°C, 30 min) improves reaction rates.

- Alternative Routes : Use of Ugi multicomponent reactions with propyl isocyanide, though yields are lower (~50%).

Scale-Up Considerations

- Cost Efficiency : Method A is preferable for industrial scale due to fewer steps.

- Safety : Handle chloroacetamide derivatives under inert atmosphere (N₂/Ar) to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoxaline derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Hydroxyquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry and biological studies. This article explores its various applications, synthesizing data from diverse sources while avoiding unreliable references.

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity, making it a valuable intermediate in drug discovery.

Research indicates that derivatives of this compound exhibit notable biological activities, including:

- Anticancer Properties: Studies have shown that analogs of 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide can inhibit cancer cell proliferation. For example, certain derivatives demonstrated IC50 values as low as 2.357 μM against cell lines such as HepG2 and A549.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways has been documented, with some derivatives effectively inhibiting pro-inflammatory cytokines.

Enzymatic Inhibition

Research has highlighted the potential of this compound in inhibiting specific enzymes related to cancer progression. For instance, studies on similar compounds have shown inhibition of Na+/K(+)-ATPase activity, which is crucial for cancer cell survival.

Study 1: Enzymatic Inhibition

A focused investigation examined the inhibitory effects of piperidine derivatives on Na+/K(+)-ATPase. Results indicated significant growth reduction in glioma cells, suggesting that 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide may exhibit similar properties.

Study 2: Antitumor Activity

Another study synthesized various pyridine derivatives and evaluated their antitumor efficacy using MTT assays. Some derivatives showed broad-spectrum antitumor potency, outperforming established chemotherapeutics like Sunitinib.

Mechanism of Action

The mechanism of action of 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide with analogous amides and heterocyclic derivatives, emphasizing structural and synthetic differences:

Key Observations :

Structural Complexity: The target compound’s decahydroquinoxaline system is more conformationally restricted compared to the aromatic 2,3-diphenylquinoxaline in 4a, likely reducing π-π stacking interactions and altering solubility . Unlike 4a, which includes a thioether-linked pyrimidine, the target lacks sulfur-based functional groups, which are critical for metal-binding or redox activity in some therapeutics .

Synthetic Accessibility :

- Derivatives like 4a achieve high yields (90.2%) under reflux conditions with triethylamine in acetonitrile . In contrast, the discontinued status of the target compound suggests synthetic inefficiencies or purification challenges .

Thermal Stability: The absence of melting point data for the target compound limits direct comparison. However, 4a’s high melting point (230–232°C) reflects its crystalline aromatic structure, whereas the saturated decahydroquinoxaline in the target may lower thermal stability due to reduced molecular symmetry .

Biological Relevance: While 4a’s chlorophenyl and pyrimidine groups are associated with antimicrobial and kinase inhibitory activity, the target compound’s bioactivity remains uncharacterized .

Computational Insights :

- Quantum chemical profiling (e.g., CC-DPS) highlights that substituents like cyclopropyl and pyridine in N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide modulate electronic properties (e.g., HOMO-LUMO gaps), which could guide optimization of the target compound’s reactivity .

Biological Activity

2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide is a compound derived from quinoxaline, a bicyclic structure that has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-propylacetamide

- Molecular Formula : C₁₃H₂₃N₃O₂

- Molecular Weight : 251.35 g/mol

Synthesis

The synthesis of 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide typically involves:

- Condensation Reaction : The reaction of 2-(3-oxodecahydroquinoxalin-2-yl)acetic acid with propylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

- Optimization for Yield : Industrial methods may employ continuous flow synthesis to enhance efficiency and purity.

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit antimicrobial properties. Studies have shown that 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Activity

The compound has been investigated for its anticancer properties. It appears to modulate cell signaling pathways involved in cancer cell proliferation and apoptosis. For instance, it may inhibit specific enzymes related to tumor growth, although detailed mechanisms remain under exploration.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. Its structural features allow it to bind to active sites of enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.

The biological activity of 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide is believed to be mediated through:

- Enzyme Binding : The compound's ability to interact with specific enzymes and receptors alters their activity.

- Cellular Signaling Modulation : It may influence pathways critical for cell survival and growth, particularly in cancer cells.

Case Studies and Research Findings

Q & A

Basic: What synthetic routes are recommended for 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the formation of the decahydroquinoxalin-3-one core, followed by alkylation or acylation to introduce the N-propylacetamide group. Key steps include:

- Substitution reactions under alkaline conditions to attach functional groups (e.g., pyridylmethoxy or acetamide moieties) .

- Reduction using iron powder in acidic media for nitro-to-amine conversions, critical for intermediate preparation .

- Condensation reactions with condensing agents (e.g., DCC or EDC) to form amide bonds .

For optimization, Design of Experiments (DoE) is recommended to systematically vary parameters (temperature, solvent, catalyst) and identify optimal yield conditions .

Basic: Which spectroscopic techniques are effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm hydrogen and carbon environments, resolving stereochemistry in the decahydroquinoxaline ring .

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) and amide (N-H) functional groups .

- X-ray Crystallography: Resolves absolute configuration and crystal packing, as demonstrated in similar acetamide derivatives .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Advanced: How can factorial design optimize synthesis parameters?

Methodological Answer:

A 2^k factorial design evaluates interactions between variables (e.g., temperature, catalyst concentration, reaction time). For example:

- Variables: Temperature (low/high), solvent polarity (polar/nonpolar), and molar ratio (1:1 vs. 1:1.5).

- Response Surface Methodology (RSM) models non-linear relationships, identifying maxima in yield or purity .

- Case Study: In similar acetamide syntheses, DoE reduced experiments by 40% while achieving >90% yield .

Advanced: How to resolve contradictions in bioactivity data?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, solvent controls) to minimize variability .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies: Use computational docking (e.g., molecular dynamics) to validate binding hypotheses and explain discrepancies .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential irritancy .

- Ventilation: Use fume hoods for reactions involving volatile solvents or toxic intermediates .

- Waste Disposal: Segregate halogenated and non-halogenated waste, adhering to institutional guidelines .

Advanced: What computational approaches predict biological interactions?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models ligand-receptor binding, prioritizing targets for validation .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulates electronic interactions in enzyme active sites .

- ADMET Prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, bioavailability) .

Basic: How to select purification methods post-synthesis?

Methodological Answer:

- Column Chromatography: Ideal for polar acetamide derivatives; silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization: Use solvents like ethanol or acetone for high-purity crystalline products .

- Distillation: For volatile byproducts, fractional distillation under reduced pressure improves yield .

Advanced: How do reaction kinetics studies elucidate degradation pathways?

Methodological Answer:

- Rate Law Determination: Monitor concentration vs. time (e.g., HPLC) under varying pH/temperature to derive rate constants .

- Arrhenius Analysis: Calculates activation energy (Ea) to predict stability under storage conditions .

- Degradation Product Identification: LC-MS/MS identifies breakdown products, guiding formulation improvements .

Basic: How is purity assessed, and what analytical standards apply?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.1% threshold) .

- Melting Point: Sharp melting range (±2°C) confirms crystallinity and purity .

- Elemental Analysis: Matches theoretical vs. experimental C/H/N ratios (±0.3% tolerance) .

Advanced: How to mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Real-time monitoring (e.g., in-line FTIR) ensures consistency in critical parameters .

- Quality-by-Design (QbD): Define a design space for raw material quality, mixing speed, and temperature .

- Statistical Process Control (SPC): Control charts track yield and purity, triggering corrective actions if trends deviate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.